4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane
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Overview
Description
4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. The compound consists of a spirocyclic nonane ring system fused with a fluorophenyl group and an azaspiro moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the Diels–Alder reaction, where spiro[4.4]nona-2,7-diene-1,6-dione acts as a dienophile component followed by immediate aromatization of the adduct .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. The Suzuki–Miyaura coupling is particularly favored in industrial settings due to its efficiency and relatively benign environmental footprint .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant properties are believed to be mediated through modulation of neurotransmitter systems in the brain . The compound may interact with GABA receptors or inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2,7-diazaspiro[4.4]nonane: Shares a similar spirocyclic structure but with additional nitrogen atoms.
2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane: Contains a sulfonyl group, which may impart different chemical properties.
Uniqueness
4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane is unique due to its specific combination of a fluorophenyl group and an azaspiro moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18FN |
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Molecular Weight |
219.30 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C14H18FN/c15-13-6-2-1-5-11(13)12-9-16-10-14(12)7-3-4-8-14/h1-2,5-6,12,16H,3-4,7-10H2 |
InChI Key |
SBWNOKWADOPAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNCC2C3=CC=CC=C3F |
Origin of Product |
United States |
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